8-mercaptooctanoic acid (MOA) forms a self-assembled monolayer (SAM) on the surface of nanoparticles. MOA consists of thiol and carboxylic groups which helps in the surface treatment of different nanoparticles.

8-Mercaptooctanoic acid

CAS No.: 74328-61-3

Cat. No.: VC3762502

Molecular Formula: C8H16O2S

Molecular Weight: 176.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74328-61-3 |

|---|---|

| Molecular Formula | C8H16O2S |

| Molecular Weight | 176.28 g/mol |

| IUPAC Name | 8-sulfanyloctanoic acid |

| Standard InChI | InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10) |

| Standard InChI Key | FYEMIKRWWMYBFG-UHFFFAOYSA-N |

| SMILES | C(CCCC(=O)O)CCCS |

| Canonical SMILES | C(CCCC(=O)O)CCCS |

Introduction

Chemical Identity and Basic Properties

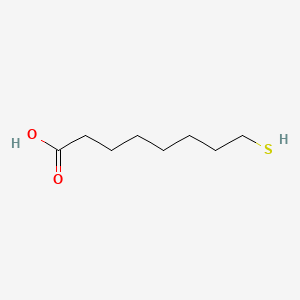

8-Mercaptooctanoic acid, also known as 8-sulfanyloctanoic acid or 8-thiooctanoic acid, is an eight-carbon chain alkanethiol terminated with a carboxylic acid group. It has a molecular formula of C8H16O2S and a molecular weight of 176.28 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) number 74328-61-3 . As a bifunctional molecule, it contains a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by an eight-carbon aliphatic chain.

Nomenclature and Identification

The compound has several synonyms in scientific literature, including:

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 8-Mercaptooctanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C8H16O2S |

| Molecular Weight | 176.28 g/mol |

| Physical State | Not specified in sources |

| Boiling Point | 302.0±25.0 °C (Predicted) |

| Density | 1.0326 g/mL at 25 °C |

| Refractive Index | n20/D 1.4808 |

| Recommended Storage Temperature | -20°C |

| pKa | 4.77±0.10 (Predicted) |

The physical properties of 8-mercaptooctanoic acid, including its high boiling point and moderate density, are consistent with its structure as a medium-chain carboxylic acid containing a thiol group .

Structural Characteristics

8-Mercaptooctanoic acid possesses a linear carbon chain with functional groups at both termini. The thiol group (-SH) is located at carbon-8 of the chain, while the carboxylic acid group (-COOH) is positioned at carbon-1, following standard numbering conventions for organic molecules.

Chemical Structure

The structural formula can be represented as HS-(CH2)7-COOH, illustrating the eight-carbon chain with terminal functional groups. The IUPAC name for this compound is 8-sulfanyloctanoic acid, which systematically describes its chemical structure .

Structural Identification

The compound can be identified using various spectroscopic techniques:

-

InChI: InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10)

-

InChI Key: FYEMIKRWWMYBFG-UHFFFAOYSA-N

These identifiers provide unambiguous recognition of the compound in chemical databases and publications.

Synthesis and Preparation Methods

Based on general organic chemistry principles, the synthesis would likely proceed through the following steps:

-

Activation of the terminal carbon of octanoic acid

-

Nucleophilic attack by thiourea

-

Hydrolysis of the resulting thiouronium salt to yield the thiol product

The preparation of high-purity 8-mercaptooctanoic acid is crucial for its applications in surface chemistry and bioconjugation, as impurities can significantly affect self-assembled monolayer formation and subsequent biomolecule immobilization.

Applications in Surface Chemistry

One of the most significant applications of 8-mercaptooctanoic acid is in surface chemistry, particularly for modifying gold surfaces to create functionalized interfaces.

Self-Assembled Monolayers (SAMs)

8-Mercaptooctanoic acid readily forms self-assembled monolayers on gold substrates through the strong affinity between the thiol group and gold. This interaction creates a well-ordered organic film with exposed carboxylic acid groups at the interface . These SAMs are valuable for several reasons:

-

They provide a stable and reproducible surface modification

-

The exposed carboxylic acid groups can be further functionalized

-

They create a hydrophilic surface suitable for biomolecule attachment

Gold Electrode Modification

A particularly well-documented application is the modification of gold electrodes for electrochemical studies. When 8-mercaptooctanoic acid forms a SAM on a gold electrode, it creates a functionalized surface that can interact with various biomolecules, including proteins like ferritin .

Studies have shown that ferritin can adsorb on gold electrodes modified with a layer of 8-mercaptooctanoic acid. Cyclic voltammetry experiments indicate the reduction of the ferritin layer at negative potentials followed by an anodic process in the return scan . This electrochemical behavior provides insights into the interaction between ferritin and the modified surface, with implications for iron metabolism studies and biosensor development.

Biological and Biomedical Applications

The unique properties of 8-mercaptooctanoic acid make it valuable for various biological and biomedical applications, particularly in nanotechnology-based approaches.

Protein Immobilization

The carboxylic acid terminated SAMs formed by 8-mercaptooctanoic acid provide an excellent platform for protein immobilization. The negatively charged carboxylate groups can interact with positively charged regions of proteins, facilitating their adsorption and immobilization .

Research has shown that ferritin, an iron-storage protein, effectively adsorbs on gold electrodes modified with 8-mercaptooctanoic acid. This interaction allows for the study of ferritin's electrochemical properties and iron release mechanisms . When ferritin is reduced at these modified electrodes, dissolved iron species are released, and their oxidized forms can adsorb onto the SAM-modified electrode surface. This process provides insights into iron metabolism and storage mechanisms .

Nanomedicine Applications

8-Mercaptooctanoic acid has applications in the preparation of nitric oxide-based gold nanoparticles (NO-AuNPs) for macrophage photo-thermal therapy under near-infrared (NIR) irradiation . This application leverages the following attributes:

-

The thiol group forms strong bonds with gold nanoparticle surfaces

-

The carboxylic acid terminus provides water solubility and potential for further functionalization

-

The resulting nanoparticles can target macrophages, which play roles in various inflammatory and immune disorders

Quartz Crystal Microbalance Applications

Another documented application is the use of 8-mercaptooctanoic acid for surface modification of gold electrodes for quartz crystal microbalance (QCM) measurements . QCM is a sensitive technique for measuring mass changes at surfaces, making it valuable for studying biomolecular interactions. The SAMs formed by 8-mercaptooctanoic acid provide a well-defined surface for such measurements, enabling quantitative analysis of adsorption processes.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 |

| Precautionary Statements | P261-P264-P271-P280-P302+P352-P305+P351+P338 |

| Hazard Codes | Xi (Irritant) |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |

| Safety Statements | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |

| RIDADR | UN 3334 |

| WGK Germany | 3 (Severe hazard to waters) |

These classifications indicate that 8-mercaptooctanoic acid is an irritant that can affect the eyes, respiratory system, and skin . It also poses environmental concerns, particularly regarding water systems.

| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated Date |

|---|---|---|---|---|---|

| Sigma-Aldrich | 675075 | 95% | 1g | $235 | 2024-03-01 |

| AK Scientific | 0512AQ | Not specified | 1g | $293 | 2021-12-16 |

| American Custom Chemicals Corporation | CHM0114988 | 95.00% | 1G | $759.18 | 2021-12-16 |

This pricing information suggests that 8-mercaptooctanoic acid is a relatively expensive specialty chemical, likely due to its specific applications in research and limited production volume .

Research Significance and Future Perspectives

The unique properties of 8-mercaptooctanoic acid, particularly its ability to form well-ordered SAMs on gold surfaces with exposed functional groups, continue to make it valuable in various research domains.

Emerging Applications

Ongoing research suggests several emerging applications for 8-mercaptooctanoic acid:

-

Development of more sensitive and selective biosensors for disease markers

-

Creation of anti-fouling surfaces for medical implants and devices

-

Facilitation of controlled drug delivery systems using functionalized gold nanoparticles

-

Investigation of iron metabolism and storage mechanisms through ferritin studies

Research Challenges

Despite its utility, several challenges remain in the application of 8-mercaptooctanoic acid:

-

Ensuring consistent SAM formation across different experimental conditions

-

Controlling the orientation and packing density of the molecules on surfaces

-

Optimizing protein immobilization while maintaining native protein structure and function

-

Scaling up production processes for commercial applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume